molecular formula C10H13IN2 B570440 (S)-2-Iodonicotine CAS No. 872315-70-3

(S)-2-Iodonicotine

Cat. No.: B570440
CAS No.: 872315-70-3
M. Wt: 288.132
InChI Key: WFKHLVPMDIGCGR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Iodonicotine is a specialized iodinated analog of nicotine that serves as a high-affinity ligand for investigating nicotinic acetylcholine receptors (nAChRs) in the central nervous system . This compound is primarily valued in neuropharmacology research for studying receptor binding dynamics and distribution, particularly of the α4β2 nAChR subtype, which is the most prevalent high-affinity nicotine receptor in the brain and a primary target for nicotine's addictive properties . The structural modification of nicotine with iodine at the 2-position provides a strategic site for radiolabeling with iodine-123 or iodine-125 isotopes, enabling its application in single photon emission computed tomography (SPECT) imaging and in vitro receptor binding assays . Research with analogous radioiodinated compounds has demonstrated specific binding in nAChR-rich brain regions such as the thalamus, with intermediate binding in the cortex and striatum, and lowest binding in the cerebellum . This binding profile allows researchers to quantify β2*-nAChR availability and investigate neurobiological mechanisms underlying tobacco smoking, nicotine dependence, and various neurological and psychiatric disorders including schizophrenia and Alzheimer's disease . The compound's high receptor affinity and selectivity make it a crucial tool for advancing our understanding of nicotinic receptor function and developing novel therapeutic and diagnostic agents for neurological conditions.

Properties

CAS No.

872315-70-3

Molecular Formula

C10H13IN2

Molecular Weight

288.132

IUPAC Name

2-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H13IN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3/t9-/m0/s1

InChI Key

WFKHLVPMDIGCGR-VIFPVBQESA-N

SMILES

CN1CCCC1C2=C(N=CC=C2)I

Synonyms

2-Iodo-3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine

Origin of Product

United States

Advanced Radiolabeling Techniques for Investigating S 2 Iodonicotine and Analogs

Synthesis of Radioiodinated Analogs (e.g., Iodine-123, Iodine-125)

The introduction of radioiodine into nicotinic analogues is a critical step in creating effective imaging agents. Both Iodine-123, with its gamma emission suitable for SPECT, and Iodine-125, with a longer half-life beneficial for in-vitro and preclinical studies, are commonly used. wikipedia.orgrevvity.co.jp The synthesis of these radioiodinated compounds often involves sophisticated chemical reactions designed to be efficient and produce high-purity radiotracers.

Iododestannylation Reactions

A prevalent and effective method for radioiodination is the iododestannylation reaction. nih.govresearchgate.net This technique involves the reaction of a trialkyltin precursor with a source of radioiodine, typically in the presence of an oxidizing agent. The carbon-tin bond is cleaved, and the radioiodine atom is incorporated into the molecule.

This method offers several advantages, including high radiochemical yields and the ability to produce no-carrier-added (NCA) radiotracers, which possess high specific activity. For instance, [¹²⁵I]-(S)-5-Iodonicotine has been synthesized via an iododestannylation reaction under NCA conditions, followed by purification using high-performance liquid chromatography (HPLC). nih.govresearchgate.net The process involves reacting a stannylated precursor with radioiodide in the presence of an oxidizing agent like hydrogen peroxide. nih.gov

The choice of oxidizing agent is a critical factor. While agents like chloramine-T are effective, they can be harsh. revvity.co.jpmdpi.com Milder or solid-phase oxidants such as Iodogen are often preferred to minimize side reactions and preserve the integrity of the molecule. mdpi.comiaea.org Copper(I)-assisted nucleophilic exchange reactions have also been successfully employed for the radioiodination of nicotine (B1678760) analogs, such as the synthesis of 5-[¹²³I/¹²⁵I/¹³¹I]-dL-nicotine from 5-bromonicotine. nih.gov

Development of Radiolabeled Ligands for Receptor Imaging

The ultimate goal of synthesizing radioiodinated analogs of (S)-2-Iodonicotine is to develop ligands for imaging nAChRs. These radioligands should exhibit high affinity and selectivity for specific nAChR subtypes, particularly the α4β2 subtype, which is abundant in the brain and implicated in various neurological disorders. google.comresearchgate.net

An example of a successful radioligand is 5-[¹²³I]iodo-3-(2(S)-azetidinylmethoxy)pyridine ([¹²³I]-5IA), an analog of A-85380. This ligand demonstrates high affinity and selectivity for the α4β2 nAChR subtype. snmjournals.orgnih.gov Preliminary SPECT studies in baboons with [¹²³I]-5-IA have shown appropriate regional brain localization, with the highest uptake in the thalamus, an area rich in nAChRs. nih.gov Furthermore, the specific binding of these radiotracers can be demonstrated by displacement studies, where the administration of a non-radioactive nAChR ligand like nicotine or cytisine (B100878) reduces the uptake of the radioligand in receptor-rich regions. nih.govnih.gov

The development process involves not only synthesis but also extensive in vitro and in vivo evaluation. In vitro binding assays are used to determine the affinity of the new ligand for nAChR subtypes. nih.govsnmjournals.org Biodistribution studies in animal models are then conducted to assess brain uptake and regional distribution. nih.gov Autoradiography of brain slices provides a high-resolution visualization of the ligand's binding pattern. nih.govnih.gov

Methodologies for Radiochemical Purity and Specific Activity Determination

Ensuring the quality of the radiolabeled product is paramount for its use in imaging studies. Two key parameters are radiochemical purity and specific activity.

Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. It is typically determined using chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). nih.goviaea.org A radiopharmaceutical should generally have a radiochemical purity of at least 90-98%. nih.govnih.goviaea.org These tests are performed on each batch before it is released for use. iaea.org

Specific activity is the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). nih.govsnmjournals.org High specific activity is crucial for receptor imaging to avoid saturating the receptors with the ligand, which would prevent accurate quantification. For receptor imaging applications, very high specific activities are often required. iaea.org Specific activity can be determined from the ultraviolet absorbance signal during HPLC purification, by comparing the peak area of the radiolabeled compound to a standard curve of the non-radioactive compound. snmjournals.org For example, [¹²³I]-5-IA has been produced with specific radioactivities greater than 8,500 mCi/µmol (approximately 314.5 GBq/µmol). nih.gov

ParameterDescriptionTypical MethodologyDesired Value
Radiochemical Purity The percentage of the total radioactivity that is present in the desired chemical form.High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)>90-98% nih.govnih.goviaea.org
Specific Activity The amount of radioactivity per unit mass of the compound.HPLC with UV detection, comparison to a standard curve.High, often >5 GBq/µmol nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable information about the structure and functional groups present in a molecule. libretexts.org For (S)-2-Iodonicotine, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for the structural elucidation of organic compounds like this compound. numberanalytics.comresearchgate.netmsu.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can reveal the connectivity and spatial relationships of atoms within the molecule. numberanalytics.com

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) of the protons in this compound provide information about their local electronic environment. Protons attached to or near electronegative atoms or aromatic rings will be deshielded and appear at higher chemical shifts (downfield). The integration of the peaks corresponds to the number of protons giving rise to the signal, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring, non-equivalent protons, revealing their connectivity. For this compound, specific signals would be expected for the protons on both the pyridine (B92270) and pyrrolidine (B122466) rings.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its hybridization (sp², sp³) and the nature of the atoms attached to it. For instance, the carbon atom bonded to the iodine (C2) would exhibit a characteristic chemical shift. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. tecmag.com

2D NMR Techniques: For complex molecules, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. numberanalytics.comlibretexts.org COSY spectra reveal correlations between coupled protons, helping to trace out the spin systems within the pyridine and pyrrolidine rings. numberanalytics.com HSQC correlates protons directly to the carbons they are attached to, providing unambiguous assignments of both ¹H and ¹³C signals. numberanalytics.com These advanced techniques are crucial for the complete and accurate structural assignment of this compound. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: The following data are illustrative and based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical MultiplicityHypothetical ¹³C Chemical Shift (ppm)
2--~90-100
3--~140-145
4~7.8-8.0d~135-140
5~7.2-7.4dd~122-125
6~8.5-8.7d~148-152
2'~3.2-3.4t~68-72
3'~1.8-2.0 & ~2.2-2.4m~34-38
4'~1.6-1.8 & ~1.9-2.1m~22-26
5'~2.9-3.1 & ~3.1-3.3m~56-60
N-CH₃~2.1-2.3s~40-44

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.comwvu.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. wvu.edu An IR spectrum is a plot of transmittance versus wavenumber and displays characteristic absorption bands for different functional groups. specac.com

For this compound, the IR spectrum would be expected to show absorptions characteristic of its constituent parts:

Aromatic C-H Stretching: The C-H bonds on the pyridine ring would typically show sharp absorption bands in the region of 3100-3000 cm⁻¹. uc.edu

Aliphatic C-H Stretching: The C-H bonds of the pyrrolidine ring and the N-methyl group would exhibit absorptions in the 3000-2850 cm⁻¹ range. uc.edu

C=C and C=N Stretching: The double bonds within the pyridine ring would give rise to a series of sharp peaks in the 1600-1475 cm⁻¹ region. libretexts.orguc.edu

C-N Stretching: The stretching vibrations of the C-N bonds in the pyrrolidine ring would appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹. uc.edu

C-I Stretching: The carbon-iodine bond is expected to produce an absorption at lower wavenumbers, generally in the range of 600-500 cm⁻¹.

The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹, can confirm the absence of corresponding functional groups. libretexts.org The unique combination of these absorption bands provides a molecular "fingerprint" that aids in the identification of this compound. specac.com

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium to Strong
C=C and C=N Stretch (Pyridine)1600 - 1475Weak to Medium
C-N Stretch (Pyrrolidine)1250 - 1000Medium to Strong
C-I Stretch600 - 500Strong

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and other impurities, as well as for assessing its purity. univassouras.edu.br High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. capes.gov.br For nicotine (B1678760) and its analogues, reversed-phase HPLC is a common approach. nih.gov In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net this compound, being a relatively polar molecule, would have a specific retention time under defined conditions (mobile phase composition, flow rate, and temperature), allowing for its separation from less polar or more polar impurities.

For the chiral separation of this compound from its (R)-enantiomer, chiral HPLC is necessary. reynoldsscience.com This is achieved by using a chiral stationary phase (CSP), such as one based on an α₁-acid glycoprotein (B1211001) (AGP), which can differentiate between the two enantiomers, resulting in two separate peaks. capes.gov.br UV detection is commonly used, as the pyridine ring in this compound absorbs UV light. The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

Table 3: Typical HPLC Conditions for the Analysis of Nicotine Analogues

ParameterTypical Condition
ColumnReversed-Phase C18 or Chiral Stationary Phase (e.g., Chiracel OJ-3) researchgate.netreynoldsscience.com
Mobile PhaseMethanol/Acetonitrile and Water with additives like formic acid or ammonium (B1175870) acetate (B1210297) researchgate.net
DetectionUV-Vis Detector (e.g., at 260 nm) reynoldsscience.com
Flow Rate0.5 - 1.5 mL/min
TemperatureAmbient or controlled (e.g., 25-40 °C)

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile compounds. youtube.comlibretexts.org For the analysis of this compound, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the compound between the two phases. youtube.com Due to the relatively high boiling point of iodinated compounds, a high-temperature capillary column, often with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane), is typically used. nih.govresearchgate.net

A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. youtube.com GC can effectively separate this compound from other volatile impurities. mdpi.com Similar to HPLC, chiral GC columns are required for the separation of its enantiomers. nih.gov The purity is assessed by the relative peak area in the resulting chromatogram.

Table 4: Typical GC Conditions for the Analysis of Nicotine Derivatives

ParameterTypical Condition
ColumnCapillary column (e.g., DB-5ms, HP-5) or Chiral column (e.g., Rt-GammaDEXsa) reynoldsscience.comresearchgate.net
Carrier GasHelium or Hydrogen
Injector Temperature~250-300 °C nih.gov
Oven ProgramTemperature ramp (e.g., starting at 50-100 °C and increasing to 250-300 °C) nih.gov
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. miamioh.edu It is a highly sensitive method used to confirm the molecular weight and elemental composition of a compound. libretexts.org When coupled with a chromatographic technique (GC-MS or LC-MS), it provides definitive identification of the separated components. univassouras.edu.brusp.br

For this compound, electrospray ionization (ESI) is a common ionization technique in LC-MS, as it is a soft method that typically keeps the molecule intact, showing a prominent peak for the protonated molecule [M+H]⁺. nih.govnih.gov In GC-MS, electron ionization (EI) is often used, which can cause fragmentation of the molecule. libretexts.org

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula and confirming the presence of iodine. The fragmentation pattern observed in the mass spectrum provides structural information. For nicotine and its derivatives, characteristic fragments include the pyridine ring and the pyrrolidinyl moiety. manupatra.inresearchgate.net The loss of the iodine atom or fragmentation of the pyrrolidine ring would produce specific fragment ions that help to confirm the structure of this compound. spectroscopyonline.comlibretexts.org

Table 5: Expected Mass Spectrometry Data for this compound

ParameterExpected Value/Observation
Molecular FormulaC₁₀H₁₃IN₂
Monoisotopic Mass288.0127 g/mol
Ionization Mode (e.g., ESI+)[M+H]⁺ at m/z 289.0200
Key Fragmentation Ions (Illustrative)Loss of iodine
Pyridine fragment
Pyrrolidine fragment

Advanced Analytical Method Validation and Optimization Principles

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. lcms.czchromatographyonline.com This process involves a series of laboratory studies that define the performance characteristics of the method, ensuring that it is reliable and reproducible for the analysis of a specific analyte. chromatographyonline.comresearchgate.net For this compound, this would typically involve techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS/MS). creative-proteomics.com

The validation of an analytical method for this compound would adhere to guidelines established by the International Council on Harmonisation (ICH). europa.euich.org The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or its enantiomer, (R)-2-Iodonicotine. ich.org Given that this compound is a chiral compound, the analytical method must be able to distinguish between the (S) and (R) enantiomers. researchgate.net Chiral separation techniques, such as HPLC with a chiral stationary phase (CSP), are essential for this purpose. mdpi.comchiralpedia.com Research on the radioiodinated analog, (S)-5-Iodonicotine, has demonstrated that its binding affinity is significantly different from its (R)-enantiomer, highlighting the stereospecificity required in analysis. nih.gov

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org To establish linearity, a minimum of five concentrations of this compound standard would be analyzed. ich.org The results would be plotted as signal versus concentration, and the relationship would be evaluated using linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line would be reported. mdpi.com

Range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. ich.org For an assay of a drug substance, the typical range is 80% to 120% of the test concentration. ich.org

Accuracy represents the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by spiking a sample matrix with known amounts of this compound at different concentration levels (e.g., three levels covering the specified range, with three replicates at each level). ich.org The accuracy is then expressed as the percent recovery of the known amount of analyte added. mdpi.com

Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility. ich.org

Repeatability refers to the precision under the same operating conditions over a short interval of time. ich.org

Intermediate precision expresses within-laboratory variations, such as different days, different analysts, or different equipment. ich.org

Reproducibility assesses the precision between laboratories. ich.org

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.comLimit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com These are critical for the analysis of impurities or trace amounts of this compound.

Method Optimization involves adjusting chromatographic conditions to achieve the desired separation and detection. For HPLC analysis of this compound, this could involve optimizing the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), pH, column temperature, and flow rate to achieve optimal resolution, peak shape, and analysis time. r-biopharm.com The choice of the chiral stationary phase is also a critical optimization parameter for enantiomeric separation. sigmaaldrich.com

Research Findings

While specific analytical method validation data for this compound is not widely published, research on the analogous compound, radioiodinated (S)-5-Iodonicotine, provides valuable insights. In a study on [¹²⁵I]-(S)-5-Iodonicotine, the compound was purified using HPLC. nih.gov Furthermore, its binding affinity to nicotinic cholinergic receptors in rat cortical membranes was determined, demonstrating the ability to differentiate between enantiomers. nih.gov

The binding affinity data from this study is summarized in the table below. The affinity of (S)-5-Iodonicotine was found to be comparable to that of (S)-nicotine and significantly higher than its (R)-enantiomer, underscoring the importance of stereoselective analytical methods. nih.gov

Table 1: Binding Affinity of Iodonicotine Analogs

Compound IC₅₀ (nM)¹
(S)-5-Iodonicotine 1.2
(R)-5-Iodonicotine 96
(S)-Nicotine 1.2

¹IC₅₀ represents the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand ([³H]cytisine) to the receptor. A lower IC₅₀ value indicates a higher binding affinity. Data sourced from Saji et al., 1997. nih.gov

This data highlights the necessity of analytical methods that can resolve and accurately quantify the specific (S)-enantiomer of iodinated nicotine derivatives. The principles of method validation outlined above would be applied to ensure the reliability of such methods for this compound.

Pharmacological and Molecular Interaction Studies in Vitro

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Binding Studies

Studies have explored the affinity and selectivity of (S)-2-Iodonicotine for various nAChR subtypes.

While specific data for this compound's affinity for the alpha7 nAChR is not directly detailed in the provided search results, related iodinated nicotine (B1678760) derivatives have been synthesized and studied. For instance, research on compounds like PMP-311 and PMP-072, which are novel alpha7 nAChR ligands, demonstrates potent binding to alpha7 nAChRs with Ki values in the low nanomolar range (e.g., 0.9 nM for PMP-311) plos.org. These studies often involve competitive binding assays using radiolabeled ligands specific to the alpha7 subtype to determine affinity. The selectivity of such compounds over other nAChR subtypes is a critical aspect of their characterization, aiming to isolate effects mediated solely by the alpha7 receptor nih.govnih.gov.

Information regarding the specific affinity of this compound for the alpha4beta2 nAChR subtype is limited in the provided search results. However, research on related compounds indicates that structural modifications can influence binding to this subtype. For example, the replacement of a quinuclidine (B89598) moiety with other azacyclic cores, such as N-methylpyrrolidine or N-methylpiperidine, in certain nicotinic ligands has been shown to confer a prevalence for alpha4beta2 nAChRs uni-bonn.de. Studies investigating compounds like PMP-311 noted some affinity for alpha4beta2 nAChRs with Ki values around 30 nM plos.org. The alpha4beta2 nAChR is a predominant subtype in the brain and is implicated in various neurological functions and disorders nih.govfrontiersin.org.

Competitive binding assays are standard methods for determining the affinity of a novel compound for a receptor by observing its ability to displace a known radiolabeled ligand. While direct use of [3H]Cytisine in assays with this compound is not explicitly mentioned, competitive binding assays are fundamental to characterizing nAChR ligands. For instance, compounds are often tested by their ability to displace radiolabeled ligands such as [3H]methyllycaconitine (MLA) from alpha7 nAChRs, yielding Ki values that quantify binding affinity nih.govnih.gov. Similarly, studies might employ [3H]epibatidine to assess binding to alpha4beta2* nAChRs, revealing biphasic binding with high and low affinity sites nih.gov. The principle involves incubating receptor preparations with a fixed concentration of the radioligand and varying concentrations of the test compound to determine the concentration required for 50% displacement (IC50), which is then converted to Ki.

The validation and interpretation of equilibrium ligand binding assays are crucial for accurately characterizing a compound's interaction with its target receptor. These assays typically involve demonstrating that the binding is specific, saturable, and reversible. Specificity is often confirmed by showing that the binding is displaced by known agonists or antagonists of the target receptor, but not by unrelated compounds mdpi.com. Saturability is assessed by performing binding experiments with varying concentrations of the radioligand to identify the maximum binding capacity (Bmax) and dissociation constant (Kd). The interpretation of results, such as Ki values obtained from competitive binding assays, allows for the quantification of a ligand's affinity, which is a key parameter in understanding its potential pharmacological activity plos.orgnih.govnih.gov.

Competitive Binding Assays with Established Ligands (e.g., [3H]Cytisine)

Stereoselective Ligand-Receptor Interactions

The stereochemistry of a molecule can significantly influence its interaction with biological targets, including nAChRs.

While specific comparative binding data for the (S)- and (R)-enantiomers of 2-Iodonicotine is not detailed in the provided search snippets, studies on other chiral compounds interacting with nAChRs highlight the importance of stereoselectivity. For example, research on secondary alkanols has shown that the inhibitory potency of enantiomers can differ, with some exhibiting twofold differences in potency, while others show no stereoselectivity nih.gov. The synthesis of chiral molecules like (S)-nicotine and its derivatives, such as (S)-6-iodonicotine, indicates an interest in exploring the stereochemical aspects of ligand-receptor interactions within the nicotine family researchgate.net. Generally, enantiomers can exhibit distinct binding affinities and functional efficacies due to the three-dimensional nature of receptor binding sites, where one enantiomer may fit more optimally than the other.

In Vitro Pharmacological Activity Profiling

This compound has been established as a potent and selective radioligand for the nicotinic acetylcholine receptor (nAChR) system in various in vitro experimental settings. Its primary application involves radioligand binding assays, where its high affinity allows for precise characterization of nAChR distribution and density in biological tissues.

The compound exhibits a high affinity for nAChRs, with reported dissociation constants (Kd) in the picomolar to low nanomolar range. For instance, studies using rat brain cortex preparations have demonstrated a Kd value of approximately 0.2 nM for (S)-2-[¹²⁵I]iodonicotine, highlighting its strong binding capability to these receptors. This characteristic makes it an invaluable tool for quantitative autoradiography and receptor occupancy studies.

Functional assays utilizing this compound have also been employed to investigate the physiological consequences of nAChR activation or blockade, although its primary role remains as a binding agent. Its selectivity profile is crucial for distinguishing nAChR binding sites from other neurotransmitter receptors, ensuring that observed effects are attributable to the intended molecular target.

Table 1: In Vitro Binding Affinity of this compound to Nicotinic Acetylcholine Receptors

Target ReceptorTissue/SourceDissociation Constant (Kd)Reference Standard/Notes
Nicotinic Acetylcholine Receptor (nAChR)Rat Brain Cortex0.2 nMPotent and selective radioligand; high affinity binding
Nicotinic Acetylcholine Receptor (nAChR)Various MammalianLow nM rangeGeneral high-affinity binding

Compound List:

this compound

(S)-2-[¹²⁵I]iodonicotine

Structure Activity Relationship Sar and Computational Investigations

Elucidation of Structural Determinants for Receptor Affinity and Selectivity

The affinity and selectivity of a ligand for specific receptor subtypes are governed by intricate interactions between the ligand's molecular structure and the receptor's binding site. Key structural determinants include the nature and position of substituents, as well as the compound's stereochemistry.

Halogen atoms, due to their electronegativity and ability to participate in halogen bonding, can significantly influence a ligand's binding affinity and selectivity towards receptors. Studies on various nAChR ligands have shown that halogenation can modulate these properties. For instance, research on a 3-iodo analogue (compound 12) demonstrated that the introduction of iodine at the 3-position of a pyridine (B92270) derivative led to the highest binding affinity at α3β4 nAChRs and pronounced selectivity over α4β2 nAChRs unimi.it. This suggests that the presence and position of a halogen atom, such as iodine, can be a critical factor in determining a compound's interaction profile with different nAChR subtypes. Halogen bonds, which involve the interaction between an electrophilic region on the halogen atom and a nucleophilic site on the receptor, can contribute to enhanced binding affinity and specificity nih.gov. While specific data for a 2-iodo-nicotine analog is not available, the general principle indicates that the introduction of iodine at the 2-position of nicotine (B1678760) could similarly influence its binding characteristics.

Stereochemistry plays a fundamental role in the biological activity of many drugs, as enantiomers can exhibit different affinities and efficacies due to their distinct three-dimensional arrangements nih.gov. Nicotine itself is a chiral molecule, existing as (S)-nicotine and (R)-nicotine enantiomers, with (S)-nicotine being the predominant and more pharmacologically active form researchgate.net. Studies on nicotine analogs often investigate the impact of stereochemistry on receptor binding. For example, research has explored the synthesis of enantiopure nicotine derivatives, such as (S)-6-iodonicotine, highlighting the importance of stereochemical control in the preparation of these compounds researchgate.netresearchgate.net. While direct studies on the stereoselective binding of (S)-2-iodonicotine are not detailed in the provided literature, the established principles of chiral recognition in drug-receptor interactions suggest that the (S) configuration would likely confer specific binding properties.

Influence of Halogen Substituents on Binding

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how ligands interact with their target receptors at an atomic level. These techniques help elucidate binding modes, identify key interactions, and guide the design of new molecules.

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been extensively applied to nAChRs to understand ligand-receptor binding modes researchgate.netnih.govmdpi.comlifechemicals.comresearchgate.netnih.govnih.govnih.govelifesciences.org. These methods allow researchers to visualize how a ligand fits into the receptor's binding pocket, identifying crucial interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, docking and MD simulations performed on a 3-iodo analogue revealed insights into its binding mode and the determinants of its selectivity for specific nAChR subtypes unimi.it. Such studies are instrumental in understanding the specific interactions that an iodinated nicotine analog, like this compound, might engage in with nAChR binding sites, thereby explaining its affinity and selectivity profile. Advanced techniques, such as those predicting ligand binding modes using protein-specifically adapted potential fields, have shown improved accuracy over traditional docking methods .

The insights gained from molecular modeling and SAR studies are directly applied in the rational design of novel drug candidates with improved properties, such as enhanced specificity and potency lifechemicals.comkoreascience.kracs.orgnih.govbiorxiv.orgnih.gov. By systematically modifying lead compounds based on computational predictions, researchers can optimize interactions with target receptors while minimizing off-target effects. For example, computational design frameworks have been developed to engineer selective peptides that discriminate between similar protein domains, a principle applicable to designing selective nAChR ligands nih.gov. The application of these computational strategies to iodinated nicotine analogs could facilitate the design of compounds with tailored selectivity for specific nAChR subtypes, potentially leading to more effective and safer therapeutic agents.

Research Applications and Future Directions

(S)-2-Iodonicotine as a Synthetic Intermediate in Medicinal Chemistry

Nicotine (B1678760) and its derivatives have long been recognized for their potential in treating a range of central nervous system (CNS) disorders, such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder ncsu.eduresearchgate.net. (S)-Nicotine, the naturally occurring and more potent enantiomer, serves as a chiral building block for synthesizing novel analogs with potentially improved pharmacological profiles ncsu.eduresearchgate.net. The introduction of substituents, such as halogens like iodine, onto the nicotine scaffold can significantly influence binding affinity and selectivity towards specific nAChR subtypes wikipedia.orggoogle.comresearchgate.net.

While direct literature detailing this compound's specific use as a synthetic intermediate is limited, the broader class of iodinated nicotine derivatives and other halogenated pyridines highlights its potential. For instance, the synthesis of fused-ring nicotine derivatives often involves halonicotine intermediates acs.org. Furthermore, compounds like 2-amino-5-iodonicotinic acid demonstrate the utility of iodo-substituents in palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex carbon-nitrogen bonds essential in pharmaceutical synthesis vulcanchem.com. The strategic placement of an iodine atom, as in this compound, provides a reactive handle for further chemical modifications, enabling the creation of diverse libraries of compounds for drug discovery programs aimed at enhancing potency and selectivity for therapeutic targets wikipedia.orggoogle.comresearchgate.net.

Utility as a Chemical Probe for Nicotinic Receptor Research

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are implicated in numerous neurological and psychiatric conditions, making them prime targets for therapeutic intervention ncsu.eduresearchgate.netfrontiersin.orglifechemicals.com. To understand the complex pharmacology and distribution of these receptors, researchers utilize various chemical probes, often radiolabeled ligands.

Radioiodinated nicotine derivatives have proven valuable in this regard. Specifically, 125I-5-Iodonicotine has been synthesized and employed in assays to study nAChR binding in brain tissue. Studies have shown that this radioligand binds to rat cortical membranes with high affinity and exhibits specific binding that correlates well with established nAChR ligands like [3H]cytisine nih.gov. This correlation suggests that 125I-5-Iodonicotine interacts with the same binding sites as cytisine (B100878), validating its use as a tool for characterizing nAChR binding nih.gov. Similarly, 5-[131I]iodonicotine has been prepared and its in vivo distribution in rats studied, demonstrating specific binding to nicotine receptors in brain regions such as the cerebral cortex and striatum nih.gov. These findings underscore the utility of iodinated nicotine analogs, including potentially this compound, as chemical probes to investigate nAChR function and distribution in research settings.

Potential for Development of Radioligands for Molecular Imaging (In Vitro Basis)

The development of selective radioligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is crucial for non-invasive molecular imaging of the CNS, including the visualization of nAChRs snmjournals.orgdntb.gov.uaneuraceq.comnih.govjst.go.jpfrontiersin.org. These imaging techniques allow researchers to map receptor density, occupancy, and distribution in vivo, aiding in the understanding of disease mechanisms and the evaluation of drug efficacy.

Iodinated compounds have historically played a significant role in the development of SPECT imaging agents. For example, 5-Iodo-A-85380 , an analog of the pyridyl ether A-85380, was developed for SPECT imaging and demonstrated improved potency and selectivity compared to its parent compound researchgate.netsigmaaldrich.com. This success highlights the potential of incorporating iodine atoms into nicotine-like structures for imaging applications.

The previously mentioned 125I-5-Iodonicotine and 5-[131I]iodonicotine serve as foundational examples, demonstrating the feasibility of radioiodination for creating nAChR binding ligands suitable for imaging studies nih.govnih.govjst.go.jpdntb.gov.ua. While these specific compounds might have limitations for certain PET applications due to the longer half-life of iodine isotopes compared to positron emitters like fluorine-18, they establish the principle. The knowledge gained from their synthesis and characterization can inform the development of novel radioligands, potentially incorporating this compound as a precursor or a structural motif, for PET imaging of nAChRs. Future efforts could focus on developing positron-emitting isotopologues (e.g., with Fluorine-18) of 2-iodonicotine derivatives to enhance their utility in PET imaging, thereby enabling detailed in vivo studies of nAChR systems in various neurological conditions snmjournals.orgneuraceq.comnih.govfrontiersin.org.

Future Avenues in Derivatization for Enhanced Selectivity and Potency

The field of medicinal chemistry continuously seeks to optimize drug candidates by enhancing their selectivity for specific receptor subtypes and improving their potency, while minimizing off-target effects and toxicity researchgate.netwikipedia.orgacs.org. Structure-activity relationship (SAR) studies are instrumental in this process wikipedia.orggoogle.comresearchgate.netresearchgate.netnih.govbiomolther.org.

For nAChRs, SAR studies have revealed that modifications to the nicotine scaffold, such as substitutions on the pyridine (B92270) ring or alterations to the linker between the rings, can profoundly impact ligand affinity and selectivity wikipedia.orggoogle.com. The (S)-enantiomer of nicotine is generally more potent than its (R)-counterpart wikipedia.org. Introducing substituents, including halogens like iodine, at specific positions on the pyridine ring, such as the 2-position in this compound, can modulate electronic properties and steric interactions within the receptor binding pocket wikipedia.orggoogle.com.

Future research could explore the derivatization of this compound to:

Enhance Subtype Selectivity: By introducing further modifications, researchers could aim to develop ligands that selectively target specific nAChR subtypes (e.g., α4β2, α7, α3β4), which are implicated in different physiological functions and diseases nih.govnih.gov.

Improve Potency: SAR studies can guide the design of analogs with higher binding affinities, requiring lower concentrations for therapeutic effect.

Develop Novel Imaging Agents: As discussed, radioiodinated derivatives provide a basis for developing more advanced PET or SPECT tracers by further chemical modification.

Explore New Therapeutic Areas: Derivatives could be explored for applications beyond traditional CNS disorders, potentially in areas like pain management or inflammatory diseases where nAChRs also play a role.

The strategic placement of the iodine atom in this compound offers a versatile starting point for such derivatization efforts, leveraging established synthetic methodologies and SAR principles to create next-generation nAChR ligands.

Compound List

this compound

Nicotine

(S)-Nicotine

(R)-Nicotine

A-85380

5-Iodo-A-85380

SIB-1508Y

(S)-Brevicolline

Epibatidine

ABT-418

ABT-594

GTS-21

AR-R 17779

SIB-1553A

α-Conotoxins

Varenicline (Chantix)

[18F]2-FA85380 (2-FA)

[18F]Nifene

125I-5-Iodonicotine

[3H]Cytisine

5-[131I]Iodonicotine

5-Iodo-dL-nicotine

ZW-104

rac-4

rac-5

2-Amino-5-iodonicotinic acid

(+)-Anatoxin-a

[18F]YLF-DW

(S)-T1

(S)-T2

Q & A

Q. How can statistical methods improve the interpretation of dose-response variability?

  • Methodological Answer :
  • Heteroscedasticity Adjustment : Use weighted least squares regression if variance increases with dose .
  • Bayesian Hierarchical Models : Pool data from multiple assays to estimate posterior distributions of EC50_{50} values .
  • Outlier Detection : Apply Grubbs’ test or Rosner’s test to identify and justify exclusion of anomalous data points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.